![molecular formula C7H9BF3KO B13587776 Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is a chemical compound with a unique structure that includes a spirocyclic framework and a trifluoroborate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide typically involves the reaction of a spirocyclic ketone with a boron reagent. One common method includes the reaction of 3-oxospiro[3.3]heptane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium or nickel catalysts are often used in substitution reactions involving the trifluoroborate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique reactivity.
Mecanismo De Acción
The mechanism by which potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction can facilitate the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The spirocyclic structure adds to the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide: Similar in structure but with a different position of the ketone group.
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl}methyl)boranuide:
Uniqueness
Potassium trifluoro({3-oxospiro[3.3]heptan-1-yl})boranuide is unique due to its specific spirocyclic structure and the position of the ketone group. This configuration provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C7H9BF3KO |
|---|---|
Peso molecular |
216.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-(3-oxospiro[3.3]heptan-1-yl)boranuide |
InChI |
InChI=1S/C7H9BF3O.K/c9-8(10,11)5-4-6(12)7(5)2-1-3-7;/h5H,1-4H2;/q-1;+1 |
Clave InChI |
OHTPUMUTWRPQGU-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC(=O)C12CCC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




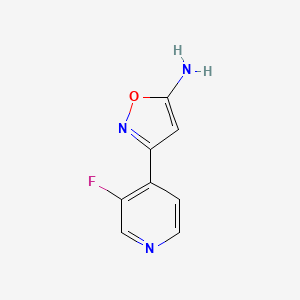
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
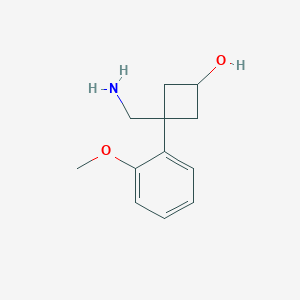
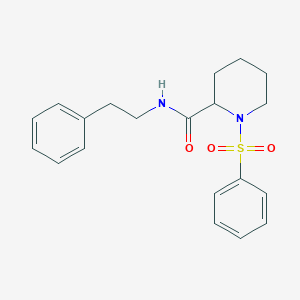

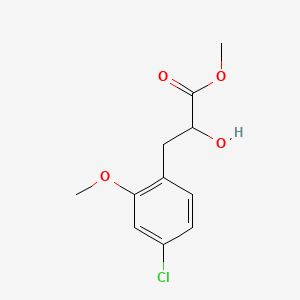
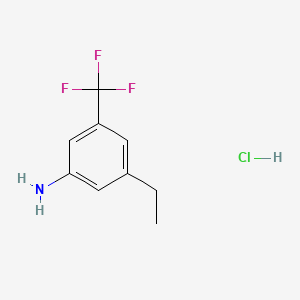
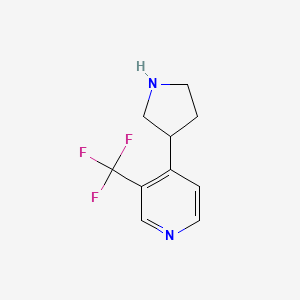

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
